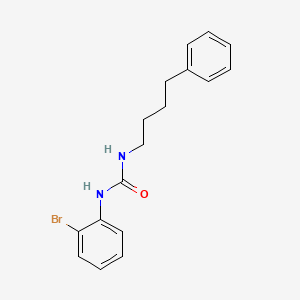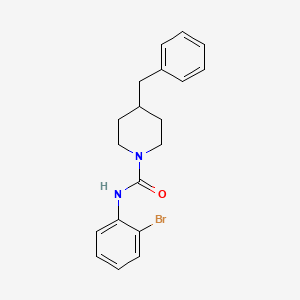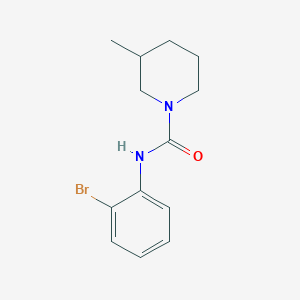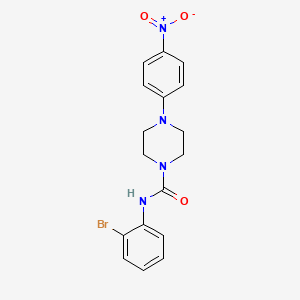
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on biochemical and physiological processes. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of corticosterone, a hormone associated with stress. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key system involved in the body's response to stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its ability to cross the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the central nervous system. However, its solubility in water is limited, which can make it challenging to administer in lab experiments.
Future Directions
There are several potential future directions for research on N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Additionally, it could be investigated for its potential to treat other neurological disorders such as Parkinson's disease and multiple sclerosis. Further research could also be conducted to elucidate its exact mechanism of action and to develop more effective synthesis methods.
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its ability to cross the blood-brain barrier and modulate key neurotransmitters and hormones makes it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2N3O/c18-13-3-1-2-4-16(13)21-17(24)23-9-7-22(8-10-23)12-5-6-14(19)15(20)11-12/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFQAUJCYSWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)
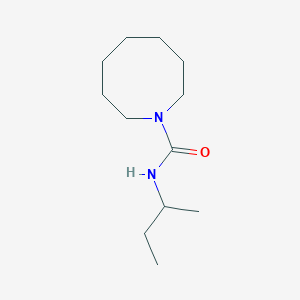
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)

